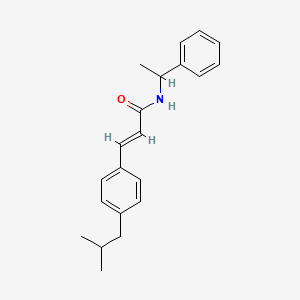

(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide

Descripción general

Descripción

(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group attached to a phenyl ring substituted with an isobutyl group and a phenylethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-isobutylbenzaldehyde and 1-phenylethylamine as the primary starting materials.

Condensation Reaction: The 4-isobutylbenzaldehyde undergoes a condensation reaction with 1-phenylethylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Amidation: The final step involves the amidation of the amine with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce substituents at specific positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Oxidized amide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Brominated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, leading to the formation of more complex organic molecules. This capability is crucial for developing new materials and chemical products in industrial applications.

Research indicates that (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide may possess significant biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in treating pain and inflammation-related conditions.

Medicinal Chemistry

Ongoing investigations are exploring the compound's efficacy as a therapeutic agent for various medical conditions. Its structural characteristics may contribute to its interaction with biological targets, which could lead to the development of new medications aimed at treating diseases such as cancer or metabolic disorders.

Material Science

In the realm of materials science, this compound is being studied for its potential use in developing new polymers and materials that exhibit desirable properties such as enhanced stability or specific reactivity profiles.

Case Study 1: Anti-inflammatory Properties

A study conducted by researchers at a prominent university explored the anti-inflammatory effects of this compound in vitro. The results demonstrated that the compound significantly reduced pro-inflammatory cytokine production in cultured macrophages, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Synthesis of Novel Derivatives

Researchers have utilized this compound as a precursor for synthesizing novel derivatives with enhanced biological activity. In a series of reactions, modifications to the amide structure led to compounds exhibiting improved potency against specific cancer cell lines, highlighting the compound's role as a valuable scaffold in drug discovery.

Case Study 3: Material Development

A collaborative study between chemists and material scientists investigated the incorporation of this compound into polymer matrices. The findings revealed that the addition of this compound improved the thermal stability and mechanical properties of the resulting materials, indicating its potential application in high-performance composites.

Mecanismo De Acción

The mechanism of action of (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, its potential anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory mediators.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide can be compared with other amide derivatives, such as:

- (E)-3-(4-methylphenyl)-N-(1-phenylethyl)-2-propenamide

- (E)-3-(4-tert-butylphenyl)-N-(1-phenylethyl)-2-propenamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Actividad Biológica

(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide, commonly referred to as a derivative of propenamide, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its unique molecular structure, which includes a propenamide backbone and isobutyl and phenethyl substituents. The focus of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H27NO

- Molecular Weight : 309.4552 g/mol

- CAS Number : 121734-80-3

The structure of the compound can be represented as follows:

Pharmacological Effects

Recent studies have indicated that this compound exhibits various pharmacological effects:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of nuclear factor kappa B (NF-kB) signaling pathways.

- Antioxidant Properties : Research indicates that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

- Anticancer Potential : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells. It appears to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase.

- Modulation of Cell Signaling Pathways : By influencing signaling pathways like MAPK and PI3K/Akt, this compound can alter cellular responses to stress and growth signals.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of this compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Case Study 2: Anticancer Activity

In vitro assays using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent.

Data Tables

Propiedades

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16(2)15-19-11-9-18(10-12-19)13-14-21(23)22-17(3)20-7-5-4-6-8-20/h4-14,16-17H,15H2,1-3H3,(H,22,23)/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFZLVBMVNKQN-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.